molecular formula C17H13BrN2O2S B4135932 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate

4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate

Cat. No. B4135932
M. Wt: 389.3 g/mol
InChI Key: IKSLKTOJGBSHQG-UHFFFAOYSA-N
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Description

4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, commonly known as BPTP, is a synthetic compound that belongs to the class of thiazole-based inhibitors. BPTP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are crucial enzymes involved in various cellular processes. BPTP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

BPTP exerts its inhibitory effect on 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate by binding to the active site of the enzyme. 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate are involved in the dephosphorylation of tyrosine residues on various signaling proteins. By inhibiting PTP activity, BPTP can increase the level of phosphorylation of these proteins, which can lead to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
BPTP has been shown to have potent inhibitory activity against various 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, including PTP1B, TCPTP, and SHP2. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making BPTP a potential therapeutic agent for the treatment of diabetes. Inhibition of SHP2 has been shown to have antitumor effects, making BPTP a potential therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

BPTP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. BPTP has been extensively studied for its inhibitory activity against various 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, making it a well-characterized compound for use in lab experiments. However, BPTP has some limitations for use in lab experiments. It is a potent inhibitor of 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, which can lead to off-target effects on cellular signaling pathways. Therefore, careful consideration must be given to the experimental design and interpretation of results.

Future Directions

There are several future directions for the study of BPTP. One potential direction is the development of BPTP derivatives with improved potency and selectivity for specific 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate. Another potential direction is the evaluation of BPTP in preclinical and clinical studies for the treatment of various diseases, including diabetes and cancer. Additionally, the elucidation of the crystal structure of BPTP bound to 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate can provide valuable insights into the mechanism of action of the compound.

Scientific Research Applications

BPTP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. BPTP is a potent inhibitor of 4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, which are key regulators of various cellular signaling pathways. Dysregulation of PTP activity has been implicated in the development and progression of various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, BPTP has the potential to be developed as a therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

[4-[2-(2-bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-11(21)22-13-8-6-12(7-9-13)16-10-23-17(20-16)19-15-5-3-2-4-14(15)18/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSLKTOJGBSHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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